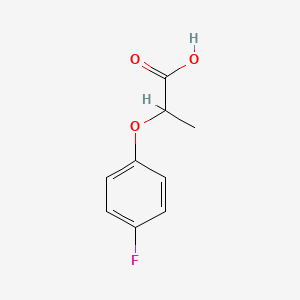

2-(4-Fluorophenoxy)propanoic acid

Overview

Description

2-(4-Fluorophenoxy)propanoic acid, also known as 4-Fluorophenoxyacetic acid (4-FPAA), is a synthetic compound that has been used in a variety of scientific applications. 4-FPAA is an organic acid that has been used in research to study the biochemical and physiological effects of various compounds. It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. 4-FPAA has been used in the synthesis of other compounds, such as 4-fluorobenzoic acid, and has been studied for its potential applications in medicine and drug development.

Scientific Research Applications

Phloretic Acid as an Alternative in Material Science

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, a compound related to 2-(4-Fluorophenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science, especially for creating materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the potential of phloretic acid as a sustainable alternative in materials science (Acerina Trejo-Machin et al., 2017).

Hydrolysis and Adsorption Studies in Soil

A study on cyhalofop-butyl, a derivative of this compound, investigated its hydrolysis and adsorption on soil colloids. This research is crucial for understanding the environmental behavior of such compounds, especially in the context of agricultural chemistry (M. V. Pinna et al., 2008).

Photodegradation Studies in Aqueous Systems

The photodegradation of cyhalofop-butyl and its primary metabolite, both derivatives of this compound, was studied in water. Understanding the degradation pathways of these compounds under different environmental conditions is vital for assessing their environmental impact and persistence (M. V. Pinna & A. Pusino, 2011).

Green Synthesis and Antioxidant Potential

N′-Benzylidene-2-(2-Fluorobiphenyl)propanehydrazides, synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, were evaluated for their antioxidant potential. This research indicates the potential pharmaceutical applications of such compounds, especially those with specific substituents (Muhammad Zaheer et al., 2015).

Anti-Inflammatory Activities in Herbal Medicine

Research on the tender leaves of Eucommia ulmoides Oliv. identified compounds similar to this compound with anti-inflammatory activities. This study enriches the chemical knowledge of Eucommia ulmoides and its potential medicinal properties (Xiaolei Ren et al., 2021).

Synthesis and Characterization in Chemistry

The synthesis of p-fluorophenoxy propionic acid by phase transfer catalysis demonstrates a methodological advancement in the field of chemical synthesis. This research contributes to the development of efficient synthesis methods for similar compounds (Wu Li-huan, 2006).

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenoxy)propanoic acid is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis, making it an effective target for herbicides .

Mode of Action

This compound, similar to other aryloxyphenoxypropionate (AOPP) herbicides, acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to the death of the target organism .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting ACCase . This disruption in the pathway leads to a deficiency in necessary fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the organism .

Pharmacokinetics

It’s known that the compound is metabolized in plants, with the rate of metabolism correlating with plant tolerance . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis. This results in impaired cell growth and function, ultimately causing the death of the organism . The specific molecular and cellular effects depend on the organism and the concentration of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . .

Biochemical Analysis

Cellular Effects

Its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism remains to be explored .

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(4-Fluorophenoxy)propanoic acid in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, remain to be determined .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is unclear whether it interacts with any transporters or binding proteins, or has any effects on its localization or accumulation .

properties

IUPAC Name |

2-(4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVLMXDHGGRLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2967-70-6 | |

| Record name | 2-(4-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

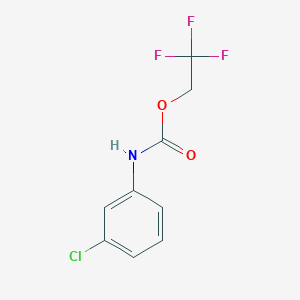

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)